molecular formula C22H25N5O3 B2631884 3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 440331-40-8

3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2631884
CAS No.: 440331-40-8
M. Wt: 407.474
InChI Key: KPAVQKRXLDVONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a benzotriazinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Attachment of the Benzotriazinone Moiety: The piperazine intermediate is then reacted with 3,4-dihydro-1,2,3-benzotriazin-4-one under specific conditions to form the final compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and reduce production costs.

Chemical Reactions Analysis

3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or benzotriazinone rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of neurological disorders, cancer, and infectious diseases.

    Biological Research: Researchers use the compound to study its effects on cellular processes and pathways. It is used in assays to investigate its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. It is used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.

    Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.

    Modulate Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one can be compared with other similar compounds, such as:

    4-(4-Methoxyphenyl)piperazine: This compound shares the piperazine and methoxyphenyl groups but lacks the benzotriazinone moiety.

    3,4-Dihydro-1,2,3-benzotriazin-4-one: This compound contains the benzotriazinone moiety but lacks the piperazine and methoxyphenyl groups.

    N-(4-Methoxyphenyl)piperazine Derivatives: These compounds have variations in the substituents on the piperazine ring, leading to different biological activities.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-30-18-10-8-17(9-11-18)25-13-15-26(16-14-25)21(28)7-4-12-27-22(29)19-5-2-3-6-20(19)23-24-27/h2-3,5-6,8-11H,4,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAVQKRXLDVONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.